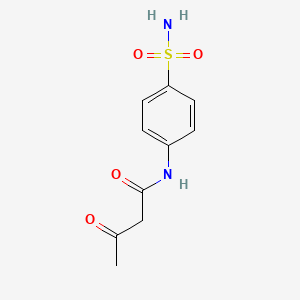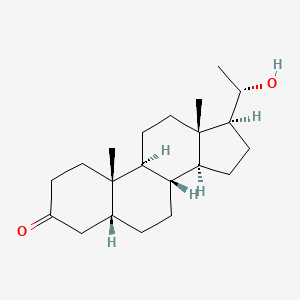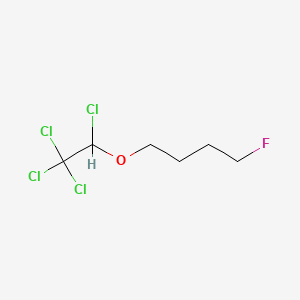
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane is an organic compound with the molecular formula C6H9Cl4FO This compound is characterized by the presence of a fluoro group and a tetrachloroethoxy group attached to a butane backbone
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane typically involves the reaction of 1,2,2,2-tetrachloroethanol with 1-fluorobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the fluoro or tetrachloroethoxy groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)butane can be compared with other similar compounds such as:
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)pentane: This compound has an additional carbon in the backbone, which can affect its chemical properties and reactivity.
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)propane: With one less carbon, this compound may have different physical and chemical characteristics.
1-Fluoro-4-(1,2,2,2-tetrachloroethoxy)hexane: The longer carbon chain can influence the compound’s solubility and stability.
Eigenschaften
CAS-Nummer |
63918-78-5 |
|---|---|
Molekularformel |
C6H9Cl4FO |
Molekulargewicht |
257.9 g/mol |
IUPAC-Name |
1-fluoro-4-(1,2,2,2-tetrachloroethoxy)butane |
InChI |
InChI=1S/C6H9Cl4FO/c7-5(6(8,9)10)12-4-2-1-3-11/h5H,1-4H2 |
InChI-Schlüssel |
SLMRBMKKQVBJEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCF)COC(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

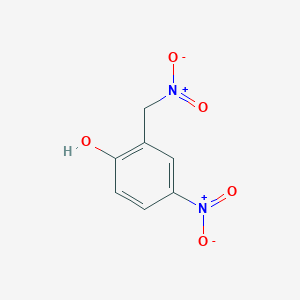
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
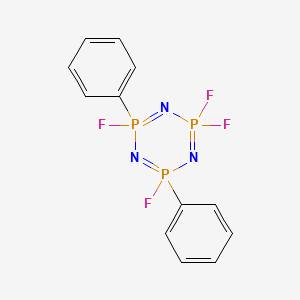
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
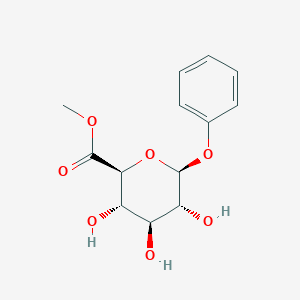
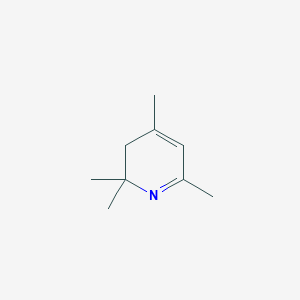
![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
